molecular formula C20H29NO6 B4001307 1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid

1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid

Cat. No.: B4001307
M. Wt: 379.4 g/mol
InChI Key: PWNBJDIUHLMDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a methoxy group, and an oxalic acid moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate allyl halide under basic conditions to form 4-methoxy-2-prop-2-enylphenol.

    Coupling with Piperidine: The phenoxy intermediate is then reacted with 1-bromo-3-chloropropane to form 1-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]piperidine.

    Oxalic Acid Addition: Finally, the piperidine derivative is treated with oxalic acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the allyl group can be reduced to form saturated derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxy-2-prop-2-enylbenzoic acid.

    Reduction: Formation of 4-methoxy-2-propylphenoxypropylpiperidine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-Methoxyphenoxy)propyl]piperidine: Lacks the allyl group, resulting in different chemical properties.

    1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid is unique due to the combination of its structural features, including the methoxy group, allyl group, and piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.C2H2O4/c1-3-8-16-15-17(20-2)9-10-18(16)21-14-7-13-19-11-5-4-6-12-19;3-1(4)2(5)6/h3,9-10,15H,1,4-8,11-14H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNBJDIUHLMDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCCN2CCCCC2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid
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1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid
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